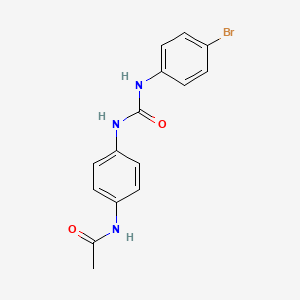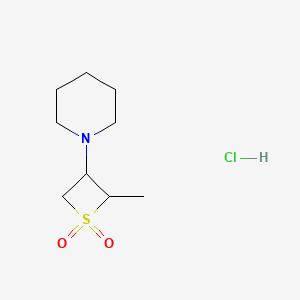
1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine hydrochloride is a chemical compound with the molecular formula C9H18ClNO2S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a thietane ring with a sulfone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine hydrochloride typically involves the reaction of piperidine with a thietane derivative. The process may include the following steps:
Formation of Thietane Derivative: The thietane ring is synthesized through the reaction of a suitable precursor with sulfur and an oxidizing agent to introduce the sulfone group.
Coupling with Piperidine: The thietane derivative is then reacted with piperidine under controlled conditions to form the desired compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfone group, leading to the formation of a thietane derivative without the sulfone.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Thietane derivatives without the sulfone group.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine hydrochloride involves its interaction with specific molecular targets. The sulfone group and piperidine ring may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,1-Dioxido-3-thietanyl)piperidine: Similar structure but without the methyl group on the thietane ring.
1-(1,1-Dioxidotetrahydro-3-thienyl)piperidine: Contains a tetrahydrothienyl ring instead of a thietane ring.
1-Methyl-1-(2-methyl-1,1-dioxido-3-thietanyl)piperidinium iodide: Similar structure but with an iodide salt instead of hydrochloride.
Uniqueness
1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine hydrochloride is unique due to the presence of both the sulfone group and the piperidine ring, which may confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
1731-51-7 |
|---|---|
Molekularformel |
C9H18ClNO2S |
Molekulargewicht |
239.76 g/mol |
IUPAC-Name |
2-methyl-3-piperidin-1-ylthietane 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C9H17NO2S.ClH/c1-8-9(7-13(8,11)12)10-5-3-2-4-6-10;/h8-9H,2-7H2,1H3;1H |
InChI-Schlüssel |
QSEQJFKZJLUAHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CS1(=O)=O)N2CCCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



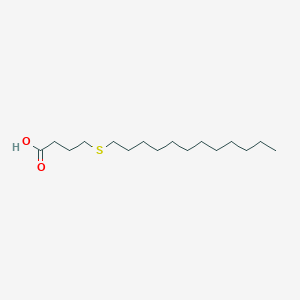

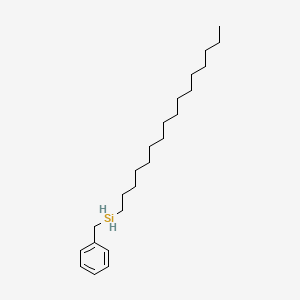
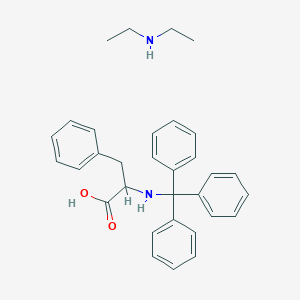

![2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B11949033.png)
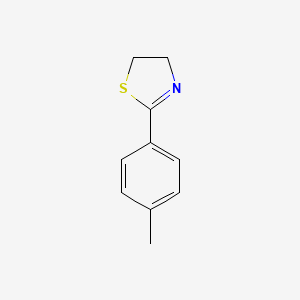
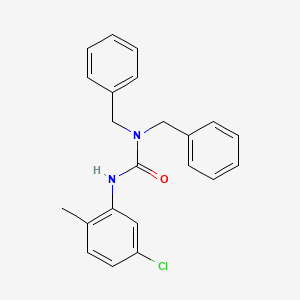
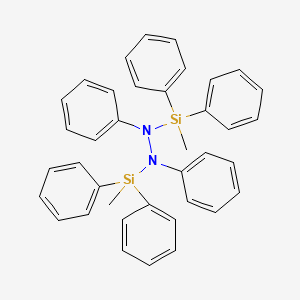

![N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11949056.png)

